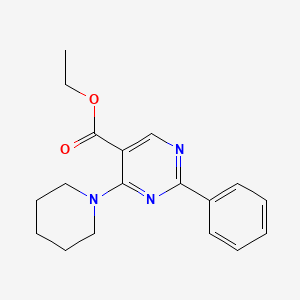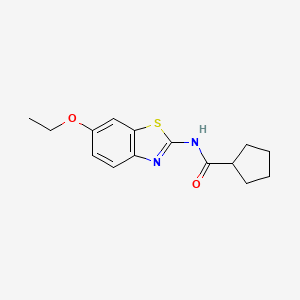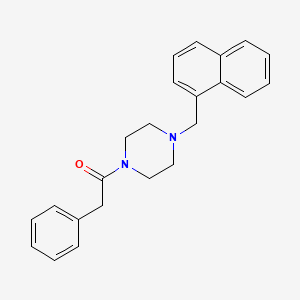
3-hydroxy-N'-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-hydroxy-N'-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide, also known as HMI-1, is a synthetic compound that has attracted the attention of researchers due to its potential therapeutic properties. HMI-1 is a hydrazone derivative of indole-3-carboxaldehyde and benzohydrazide. It has been studied for its anti-cancer, anti-inflammatory, and anti-viral properties. In
Wirkmechanismus
The mechanism of action of 3-hydroxy-N'-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and inflammation. 3-hydroxy-N'-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
3-hydroxy-N'-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and inflammation. 3-hydroxy-N'-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In addition, 3-hydroxy-N'-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has been shown to have anti-viral properties by inhibiting the replication of certain viruses.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-hydroxy-N'-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide in lab experiments is its potential therapeutic properties in various diseases. 3-hydroxy-N'-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has been shown to have anti-cancer, anti-inflammatory, and anti-viral properties. However, one limitation of using 3-hydroxy-N'-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide in lab experiments is its low solubility in water, which can make it difficult to work with.
Zukünftige Richtungen
There are several future directions for 3-hydroxy-N'-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide research. One direction is to further explore its anti-cancer properties and its potential use in cancer therapy. Another direction is to investigate its anti-inflammatory properties and its potential use in treating inflammatory diseases. In addition, further research is needed to understand the mechanism of action of 3-hydroxy-N'-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide and its potential use in treating viral infections. Finally, future research could focus on improving the solubility of 3-hydroxy-N'-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide to make it easier to work with in lab experiments.
Conclusion:
In conclusion, 3-hydroxy-N'-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide is a synthetic compound that has potential therapeutic properties in various diseases. It has been studied for its anti-cancer, anti-inflammatory, and anti-viral properties. The synthesis of 3-hydroxy-N'-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide involves the reaction of indole-3-carboxaldehyde and benzohydrazide in the presence of a catalyst. The mechanism of action of 3-hydroxy-N'-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide is not fully understood, but it has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and inflammation. 3-hydroxy-N'-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has several advantages and limitations for lab experiments, and there are several future directions for 3-hydroxy-N'-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide research.
Synthesemethoden
The synthesis of 3-hydroxy-N'-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide involves the reaction of indole-3-carboxaldehyde and benzohydrazide in the presence of a catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which is then hydrolyzed to form 3-hydroxy-N'-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide. The yield of 3-hydroxy-N'-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide is typically around 60-70%.
Wissenschaftliche Forschungsanwendungen
3-hydroxy-N'-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has been studied for its potential therapeutic properties in various diseases. It has been shown to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. 3-hydroxy-N'-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has also been studied for its anti-inflammatory properties in models of inflammation. In addition, 3-hydroxy-N'-(5-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has been shown to have anti-viral properties by inhibiting the replication of certain viruses.
Eigenschaften
IUPAC Name |
3-hydroxy-N-[(2-hydroxy-5-methyl-1H-indol-3-yl)imino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O3/c1-9-5-6-13-12(7-9)14(16(22)17-13)18-19-15(21)10-3-2-4-11(20)8-10/h2-8,17,20,22H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCEGVBVIEZVFGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2N=NC(=O)C3=CC(=CC=C3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-{[2-(4-tert-butylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5834158.png)

![2,3-dimethoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5834170.png)

![5-[(2-methoxyphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5834182.png)



![1-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-4-piperidinecarboxylic acid](/img/structure/B5834218.png)
![1-(2-methyl-1H-indol-3-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5834224.png)
![5-(4-chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B5834232.png)
![N-[4-(dimethylamino)benzyl]-6-methyl-2-pyridinamine](/img/structure/B5834249.png)

